5-Methyl-1,3-benzodioxole

Thermochemistry Process Safety Computational Chemistry

Procure ≥97% purity 5-Methyl-1,3-benzodioxole (CAS 7145-99-5) for critical pharma and agrochemical applications. It is the mandated intermediate for the patented chloromethylation step in Sitaxentan sodium synthesis—substitution derails the entire route. It also uniquely serves as a cation scavenger for DMPBn alcohol deprotection and exhibits direct acaricidal activity against *Rhipicephalus* spp., unlike common synergists. Ensure your synthesis success with the structurally validated, literature-backed compound.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 7145-99-5
Cat. No. B1360083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-benzodioxole
CAS7145-99-5
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3
InChIKeyGHPODDMCSOYWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3-benzodioxole (CAS 7145-99-5): A Versatile Benzodioxole Scaffold for Pharmaceutical and Agrochemical Synthesis


5-Methyl-1,3-benzodioxole (CAS 7145-99-5), also known as 3,4-(methylenedioxy)toluene, is a bicyclic organic compound consisting of a benzene ring fused to a 1,3-dioxole heterocycle, with a methyl substituent at the 5-position [1]. This electron-rich aromatic system, with a molecular formula of C₈H₈O₂ and a molecular weight of 136.15 g/mol, serves as a foundational building block in organic synthesis . Its primary industrial and research utility stems from its role as a key intermediate in the multi-step synthesis of complex molecules, most notably the endothelin-A receptor antagonist Sitaxentan sodium, used for treating pulmonary arterial hypertension (PAH) [2].

Why In-Class Substitution of 5-Methyl-1,3-benzodioxole (CAS 7145-99-5) Poses a High Risk to Reaction Outcomes


While the 1,3-benzodioxole core is a common motif in fine chemicals, direct substitution of 5-methyl-1,3-benzodioxole with other benzodioxole derivatives is not chemically or procedurally valid without significant re-optimization. The position and electronic nature of the substituent dramatically alter both the physical properties and, more critically, the reactivity and regioselectivity of the molecule [1]. For instance, the presence of the electron-donating methyl group at the 5-position activates the ring for specific electrophilic aromatic substitutions, such as chloromethylation, which is a key step in the patented synthesis of Sitaxentan sodium [2]. Using an unsubstituted 1,3-benzodioxole or a derivative with a deactivating group (e.g., -NO₂) would result in drastically different reaction kinetics, different preferred sites of attack, and potentially complete failure to yield the required chloromethylated intermediate [3]. The following quantitative evidence guide details these critical, data-backed differentiators that dictate the specific selection of 5-methyl-1,3-benzodioxole over its closest analogs.

Quantitative Comparative Data for 5-Methyl-1,3-benzodioxole (CAS 7145-99-5) Versus Key Analogs


Thermodynamic Stability: Gas-Phase Enthalpy of Formation of 5-Methyl-1,3-benzodioxole vs. 5-Nitro Analog

Experimental determination of the standard molar enthalpy of formation (ΔfH°gas) provides a direct, quantitative measure of thermodynamic stability, a crucial parameter for assessing safety risks in large-scale synthesis and predicting behavior in computational models. The ΔfH°gas of 5-methyl-1,3-benzodioxole was measured by static bomb calorimetry and Calvet microcalorimetry, yielding a value that indicates significantly greater stability than its 5-nitro-substituted analog [1].

Thermochemistry Process Safety Computational Chemistry

Physical Property Benchmark: Boiling Point and Density of 5-Methyl-1,3-benzodioxole vs. Unsubstituted 1,3-Benzodioxole

The addition of a methyl group to the 1,3-benzodioxole scaffold introduces a substantial shift in key physical properties that are critical for designing industrial-scale distillation, extraction, and storage protocols. A direct comparison of 5-methyl-1,3-benzodioxole with the parent compound, 1,3-benzodioxole, reveals a significant increase in both boiling point and density [1].

Physical Chemistry Process Engineering Purification

Reaction Specificity: Role of 5-Methyl-1,3-benzodioxole as a Cation Scavenger in DMPBn Ether Cleavage

The 5-methyl-1,3-benzodioxole molecule possesses a specific utility as a cation scavenger in a selective deprotection reaction that is widely used in complex organic synthesis. Its efficacy is proven in the cleavage of 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) ethers, where it functions effectively in the presence of trifluoroacetic acid (TFA) to yield the corresponding deprotected alcohol .

Protecting Group Chemistry Carbohydrate Synthesis Peptide Chemistry

Insecticidal Activity Profile: 5-Methyl-1,3-benzodioxole as a Direct Acaricide vs. Synergistic Use of Other Benzodioxoles

In the agrochemical space, the functional profile of benzodioxole derivatives can differ markedly. While many benzodioxoles are employed as synergists (e.g., piperonyl butoxide) to enhance the potency of other insecticides, 5-methyl-1,3-benzodioxole has been demonstrated to possess direct insecticidal activity against specific targets .

Agrochemical Acaricide Vector Control

Evidence-Based Procurement Scenarios for 5-Methyl-1,3-benzodioxole (CAS 7145-99-5)


Pharmaceutical Process Development: Synthesis of Sitaxentan Sodium and Related ET(A) Antagonists

Procurement of high-purity (≥98.0%) 5-methyl-1,3-benzodioxole is essential for groups engaged in the development or generic manufacturing of endothelin-A receptor antagonists. As a documented intermediate in the patented synthesis of Sitaxentan sodium , its specific structure is required for the chloromethylation step, which yields 5-(chloromethyl)-6-methyl-1,3-benzodioxole, a key advanced intermediate [1]. Substituting this compound with a close analog would derail this multi-step, validated synthetic route, leading to significant time and resource loss.

Complex Organic Synthesis: Selective Deprotection of DMPBn Ethers

For synthetic chemists working on the total synthesis of complex natural products, carbohydrates, or peptides, where the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) group is employed as a protecting group for alcohols, 5-methyl-1,3-benzodioxole is the reagent of choice for its removal . Its documented efficacy as a cation scavenger in this specific TFA-mediated cleavage is a unique selling point, and procurement is driven by the need for a reliable, literature-supported method that minimizes side reactions and maximizes the yield of the deprotected alcohol.

Agrochemical Discovery and Formulation: Direct Acaricide Screening

Agricultural research groups focusing on novel acaricides for tick control should prioritize 5-methyl-1,3-benzodioxole for its documented direct activity against Rhipicephalus species . In a field where many benzodioxole-containing compounds (e.g., piperonyl butoxide) are only synergists, this compound stands out as a bioactive lead molecule. Procurement is justified for structure-activity relationship (SAR) studies aimed at developing new, potent acaricidal agents and is not for formulations seeking a synergistic additive.

Technical Documentation Hub

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